molecular formula C10H13ClS B14019598 (4-Chloro-3-isopropylphenyl)(methyl)sulfane

(4-Chloro-3-isopropylphenyl)(methyl)sulfane

Cat. No.: B14019598
M. Wt: 200.73 g/mol
InChI Key: COKQFHFGYWCXNH-UHFFFAOYSA-N
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Description

(4-Chloro-3-isopropylphenyl)(methyl)sulfane is a sulfur-containing organic compound characterized by a methylsulfanyl group (-S-CH₃) attached to a 4-chloro-3-isopropyl-substituted benzene ring. Sulfane sulfur compounds, including persulfides, polysulfides, and thiosulfates, are biologically significant due to their roles in redox regulation, H₂S storage, and post-translational modifications . The chloro and isopropyl substituents on the aromatic ring likely influence its lipophilicity, stability, and reactivity compared to simpler sulfanes.

Properties

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

1-chloro-4-methylsulfanyl-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13ClS/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3

InChI Key

COKQFHFGYWCXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-isopropylphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-isopropylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-isopropylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3-isopropylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-3-isopropylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

a. (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane (CAS: 1443327-44-3)

  • Structure : Features a fluorinated aromatic ring and a 4-chlorobenzyl group instead of isopropyl and methyl substituents.
  • The additional chlorobenzyl group may increase molecular weight (MW: ~307 g/mol) and steric bulk, reducing membrane permeability .

b. Foliogarlic Disulfanes and Trisulfanes (e.g., Compounds 1–5 from Allium sativum)

  • Structure: Cyclic organosulfur compounds with disulfane (-S-S-) or trisulfane (-S-S-S-) moieties.
  • Properties: The trisulfane group in foliogarlic derivatives confers higher redox activity and H₂S-release capacity compared to monosulfanes like (4-Chloro-3-isopropylphenyl)(methyl)sulfane.

c. (4-Chloro-3-methylphenyl) Methylcyanocarbonimidodithioate (CAS: 152382-26-8)

  • Structure : Contains a dithioate group (-S-C(=N-C)-S-) instead of a simple sulfane.
  • Properties: The cyanocarbonimidodithioate group enhances electrophilicity, making it more reactive toward nucleophiles than monosulfanes. This compound may serve as a precursor in synthetic chemistry, unlike the target sulfane, which lacks such functional complexity .

Functional Group Effects on Reactivity and Bioactivity

  • Isopropyl vs. Methyl/Fluorine : The bulky isopropyl group in the target compound increases hydrophobicity, likely improving lipid membrane penetration compared to smaller substituents (e.g., methyl in or fluorine in ). This property could enhance bioavailability in biological systems.
  • Sulfur Atom Count: Monosulfanes (one sulfur atom) like the target compound are less redox-active than polysulfanes (e.g., foliogarlic trisulfanes) or thiosulfates, which participate in H₂S release and thiol modification .

Analytical Detection Methods

Sulfane sulfur compounds are quantified via:

  • Cyanide-Based Assays : Reaction with CN⁻ yields thiocyanate, detected spectrophotometrically as a red Fe³⁺ complex (λ = 460 nm) .
  • Phosphine Trapping : Reagents like P2 (from alanine methyl ester) react with sulfane sulfur, monitored via ³¹P NMR (e.g., δ45.1 for PS₂ adducts) .
    These methods are applicable to the target compound but require validation due to substituent-specific reactivity.

Data Table: Key Properties of Compared Compounds

Compound Sulfur Type Molecular Formula Key Substituents Notable Properties
This compound Monosulfane C₁₀H₁₃ClS Cl, isopropyl High lipophilicity, potential H₂S donor (inferred)
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane Monosulfane C₁₃H₉Cl₂FS Cl, F, chlorobenzyl Increased steric bulk, metabolic stability
Foliogarlic Trisulfane 4 Trisulfane Variable Cyclic structure, -S-S-S- High H₂S release, anticancer activity
Thiosulfate (S₂O₃²⁻) Thiosulfate S₂O₃²⁻ - Sulfur donor for CN⁻ detoxification

Biological Activity

(4-Chloro-3-isopropylphenyl)(methyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring and a methyl sulfide group, which are known to influence its biological activity. The presence of the chloro and isopropyl groups enhances lipophilicity, potentially affecting its interaction with biological membranes.

Cytotoxic Effects

Alkyl sulfides and related compounds have been investigated for their cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways. For example, compounds that target the MCL-1 protein, an anti-apoptotic factor overexpressed in several cancers, show promise as therapeutic agents . Given the structural similarities, this compound may also exhibit cytotoxic properties that warrant further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Sulfur-containing compounds are known to interact with various enzymes, possibly affecting their activity. For instance, studies have highlighted the role of sulfur compounds in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation . This suggests that this compound could similarly influence enzyme activity.

Case Studies

  • Antimicrobial Activity : A study assessing the antimicrobial properties of various alkyl sulfides found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data on this compound is not available, its structural relatives demonstrated effective antimicrobial action .
  • Cytotoxicity in Cancer Models : Research focusing on sulfur-containing compounds has shown promising results in inducing apoptosis in cancer cell lines. For example, certain thiol derivatives were effective in reducing cell viability in leukemia models by targeting apoptotic pathways . This highlights the need for targeted studies on this compound to elucidate its potential anticancer properties.

Research Findings Summary Table

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
CytotoxicInduction of apoptosis
Enzyme InhibitionModulation of HDACs

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